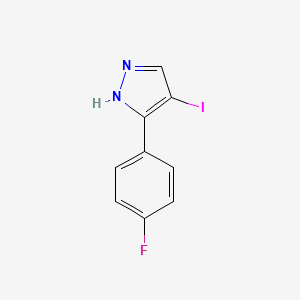

3-(4-Fluorophenyl)-4-iodo-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

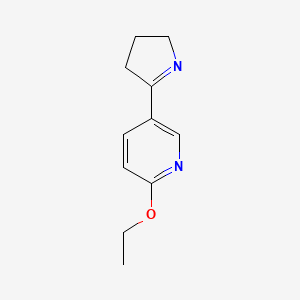

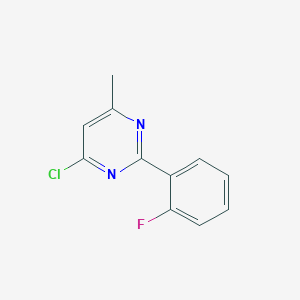

3-(4-Fluorophenyl)-4-iodo-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a fluorophenyl group at the 3-position and an iodine atom at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole typically involves the reaction of 4-iodopyrazole with 4-fluorobenzaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

化学反応の分析

反応の種類: 3-(4-フルオロフェニル)-4-ヨード-1H-ピラゾールは、以下のものを含むさまざまな化学反応を起こします。

置換反応: ヨウ素原子は、置換反応によって他の求核剤と置換することができます。

酸化および還元: この化合物は、対応する酸化物を形成するための酸化またはヨウ素原子を除去するための還元に подвергатьсяできます。

カップリング反応: スズキ・ミヤウラカップリング反応に参加して、ビアリール化合物を形成できます.

一般的な試薬と条件:

置換反応: 極性溶媒中のアジ化ナトリウムまたはチオシアン酸カリウムなどの試薬。

酸化: 過酸化水素または過マンガン酸カリウムなどの試薬。

還元: 水素化リチウムアルミニウムまたは炭素上のパラジウムなどの試薬。

主な生成物:

置換: アジドまたはチオシアナト誘導体の生成。

酸化: ピラゾールオキシドの生成。

還元: 脱ヨウ素化ピラゾール誘導体の生成。

科学的研究の応用

3-(4-フルオロフェニル)-4-ヨード-1H-ピラゾールは、科学研究においてさまざまな用途があります。

化学: より複雑な複素環式化合物の合成におけるビルディングブロックとして使用されます。

生物学: 抗菌活性と抗がん活性の可能性について調査されています.

医学: さまざまな疾患の創薬における潜在的なリード化合物として研究されています。

産業: 特定の電子特性を持つ新素材の開発に利用されています。

作用機序

3-(4-フルオロフェニル)-4-ヨード-1H-ピラゾールの生物活性は、特定の分子標的に結合する能力に起因しています。この化合物は、酵素または受容体に結合してその活性を阻害し、それによってその効果を発揮することができます。 例えば、がん細胞増殖に関与する特定のキナーゼを阻害し、腫瘍増殖の抑制につながる可能性があります .

類似化合物:

3-(4-フルオロフェニル)-1H-ピラゾール: ヨウ素原子が欠如しているため、反応性と生物活性に影響を与える可能性があります.

5-(4-フルオロフェニル)-3-(ナフタレン-1-イル)-1-フェニル-1H-ピラゾール: 追加の芳香環が含まれており、特定の標的への結合親和性を高める可能性があります.

3-クロロ-4-フルオロフェニル誘導体: 構造は類似していますが、ヨウ素ではなく塩素が含まれているため、化学的性質と反応性に影響を与えます.

独自性: 3-(4-フルオロフェニル)-4-ヨード-1H-ピラゾールにフッ素とヨウ素の両方が存在することは、これらのハロゲンが化合物の電子特性と反応性に大きく影響を与える可能性があるため、この化合物をユニークなものにします。この二重の置換により、有機合成における万能な中間体としての可能性と、生物活性が高まります。

類似化合物との比較

3-(4-Fluorophenyl)-1H-pyrazole: Lacks the iodine atom, which may affect its reactivity and biological activity.

5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Contains additional aromatic rings, potentially enhancing its binding affinity to certain targets.

3-Chloro-4-fluorophenyl derivatives: Similar structure but with chlorine instead of iodine, affecting its chemical properties and reactivity.

Uniqueness: The presence of both fluorine and iodine in 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole makes it unique, as these halogens can significantly influence the compound’s electronic properties and reactivity. This dual substitution can enhance its potential as a versatile intermediate in organic synthesis and its biological activity.

特性

分子式 |

C9H6FIN2 |

|---|---|

分子量 |

288.06 g/mol |

IUPAC名 |

5-(4-fluorophenyl)-4-iodo-1H-pyrazole |

InChI |

InChI=1S/C9H6FIN2/c10-7-3-1-6(2-4-7)9-8(11)5-12-13-9/h1-5H,(H,12,13) |

InChIキー |

MMSNGCCCOOSTOT-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1C2=C(C=NN2)I)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-3-(methylthio)-4-(pyridin-2-yl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11809120.png)

![2-(3-bromo-4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B11809148.png)

![4-chloro-N-[(Z)-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]methylideneamino]-N-methylbenzamide](/img/structure/B11809154.png)